molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione

Cat. No.: B3022026
CAS No.: 7006-85-1
M. Wt: 460.4 g/mol
InChI Key: CAQQLJYWUDHCTE-UHFFFAOYSA-N
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Description

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a complex organic compound with a molecular formula of C23H16N4O7. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .

Pharmacokinetics

The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both nitro and anilino groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

7006-85-1

Molecular Formula

C23H16N4O7

Molecular Weight

460.4 g/mol

IUPAC Name

5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione

InChI

InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3

InChI Key

CAQQLJYWUDHCTE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-]

Origin of Product

United States

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